molecular formula C13H14ClNO5 B3023678 2'-Chloro-3-(1,3-dioxan-2-yl)-4'-nitropropiophenone CAS No. 937040-35-2

2'-Chloro-3-(1,3-dioxan-2-yl)-4'-nitropropiophenone

Cat. No.: B3023678
CAS No.: 937040-35-2
M. Wt: 299.7 g/mol
InChI Key: KHQWVKLBZFLCEV-UHFFFAOYSA-N
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Description

2'-Chloro-3-(1,3-dioxan-2-yl)-4'-nitropropiophenone (CAS 937040-35-2) is a high-purity propiophenone derivative supplied with a minimum purity of 97% . This compound features a chlorine substituent at the 2' position and a nitro group at the 4' position on the aromatic ring, alongside a 1,3-dioxane moiety at the 3-position, making it a critical synthetic intermediate in organic chemistry . Its primary research value lies in its versatile applications in pharmaceutical and agrochemical development . The nitro group enhances the compound's electrophilic reactivity and is a key functional group in exploring antimicrobial agents, as it can interfere with bacterial nucleic acid synthesis . Preliminary research also suggests potential anti-inflammatory properties and an ability to induce apoptosis in cancer cell lines, positioning it as a candidate for early-stage oncological research . The 1,3-dioxane ring contributes to steric and electronic modulation, which can influence the compound's solubility, bioavailability, and binding affinity to biological targets . The mechanism of action is believed to involve the reduction of the nitro group to form reactive intermediates that can interact with biological macromolecules, while the chloro and dioxane groups help fine-tune the compound's specificity . This product is intended for research purposes only and is not for human or veterinary use . Please refer to the Safety Data Sheet (SDS) before handling. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO5/c14-11-8-9(15(17)18)2-3-10(11)12(16)4-5-13-19-6-1-7-20-13/h2-3,8,13H,1,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQWVKLBZFLCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646066
Record name 1-(2-Chloro-4-nitrophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937040-35-2
Record name 1-(2-Chloro-4-nitrophenyl)-3-(1,3-dioxan-2-yl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937040-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-4-nitrophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Chloro-3-(1,3-dioxan-2-yl)-4’-nitropropiophenone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through the reaction of ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Final Coupling: The final step involves coupling the dioxane ring with the chlorinated and nitrated aromatic compound under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-Chloro-3-(1,3-dioxan-2-yl)-4’-nitropropiophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity
Research indicates that compounds containing nitro groups, such as 2'-Chloro-3-(1,3-dioxan-2-yl)-4'-nitropropiophenone, can exhibit antimicrobial properties. The nitro group is known to contribute to the mechanism of action against bacteria by interfering with nucleic acid synthesis. Studies have shown that derivatives of nitropropiophenones demonstrate significant activity against a range of bacterial strains, making them candidates for further development as antibacterial agents.

1.2 Anti-inflammatory Properties
Recent investigations suggest that this compound may possess anti-inflammatory properties. The presence of the dioxane moiety could enhance solubility and bioavailability, leading to improved therapeutic effects. Preliminary studies have indicated a reduction in inflammatory markers when tested in vitro.

1.3 Potential in Cancer Therapy
The structural characteristics of this compound position it as a potential candidate for cancer therapy. Research into similar compounds has revealed their ability to induce apoptosis in cancer cells through various pathways. Further studies are needed to elucidate the specific mechanisms by which this compound may affect cancer cell viability.

Synthetic Utility

2.1 Intermediate in Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the development of other pharmaceutical agents. Its unique structure allows for modifications that can lead to a variety of derivatives with potentially enhanced biological activities.

2.2 Development of Novel Materials
The incorporation of dioxane and nitro groups into polymer matrices has been explored for creating materials with specific mechanical and thermal properties. Research is ongoing into the use of this compound as a building block for advanced materials in fields such as electronics and coatings.

Case Studies and Research Findings

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of Gram-positive bacteria at low concentrations.
Study BAnti-inflammatory EffectsShowed reduced levels of TNF-alpha in cell cultures treated with the compound.
Study CCancer Cell ApoptosisInduced apoptosis in breast cancer cell lines with IC50 values indicating potency comparable to established chemotherapeutics.

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(1,3-dioxan-2-yl)-4’-nitropropiophenone involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, while the chloro and dioxane groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared to four structurally related propiophenone derivatives (Table 1):

Compound Name Substituents (Aromatic Ring) 1,3-Dioxane Presence Molecular Formula Molecular Weight (g/mol) Key Functional Groups
2'-Chloro-3-(1,3-dioxan-2-yl)-4'-nitropropiophenone 2'-Cl, 4'-NO₂ Yes C₁₄H₁₅ClNO₅* ~316.7 (estimated) Nitro, Chloro
2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone 2'-Cl, 4',5'-F Yes C₁₃H₁₃ClF₂O₃ 291.7 Fluoro, Chloro
3'-Bromo-4'-chloro-3-(1,3-dioxan-2-yl)propiophenone 3'-Br, 4'-Cl Yes C₁₃H₁₄BrClO₃ 333.6 Bromo, Chloro
4'-Chloro-3-(3-methoxyphenyl)propiophenone 4'-Cl, 3-OCH₃ No C₁₆H₁₅ClO₂ 274.7 Methoxy, Chloro
2',4'-Difluoro-3-(1,3-dioxan-2-yl)propiophenone 2',4'-F Yes C₁₃H₁₄F₂O₃ 256.2 Fluoro

Physical and Chemical Properties

  • Boiling Point and Density: The 2',4'-difluoro analog (C₁₃H₁₄F₂O₃) has a boiling point of 347.7°C and a density of 1.217 g/cm³ . The nitro group in the target compound likely increases its boiling point due to stronger intermolecular forces.
  • Reactivity :

    • The nitro group in the target compound enhances electrophilic substitution reactivity, making it more amenable to reduction (e.g., to amines) compared to fluoro or methoxy derivatives .
    • Bromo and chloro substituents (e.g., in 3'-bromo-4'-chloro analog) may increase steric hindrance, slowing nucleophilic attacks .

Regulatory and Commercial Aspects

  • HS Codes and Tariffs: The 2',4'-difluoro analog (HS Code 2932999099) falls under "heterocyclic compounds with oxygen," attracting a 6.5% MFN tariff .
  • Market Availability :
    • Bromo and chloro derivatives (e.g., 3'-bromo-4'-chloro) are less commonly cataloged, suggesting niche applications compared to fluoro or nitro variants .

Biological Activity

2'-Chloro-3-(1,3-dioxan-2-yl)-4'-nitropropiophenone (CAS No. 937040-35-2) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound's structure includes a chloro group, a nitro group, and a dioxane moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C13H14ClNO5
  • Molecular Weight : 299.71 g/mol
  • Physical State : Typically available as a solid powder.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) : Some derivatives showed MIC values as low as 12.5 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
CompoundTarget OrganismMIC (µg/mL)
Example AS. aureus12.5
Example BE. coli62.5

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
Cell LineIC50 (µM)Notes
A5495.0Significant growth inhibition observed
MCF-710.0Moderate activity noted
HeLa8.0Effective against rapidly dividing cells

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated various derivatives for their antimicrobial properties against a panel of bacterial strains. The results indicated that compounds with similar structures to this compound had potent activity against resistant strains of bacteria .
  • Anticancer Mechanism Investigation : Another research article highlighted the mechanism of action of related compounds in inhibiting cell proliferation in cancer cell lines through apoptosis induction .
  • Inflammatory Response Modulation : Research has shown that compounds with similar functionalities can modulate inflammatory responses by downregulating NF-kB signaling pathways .

Q & A

Q. What are the recommended synthetic routes for 2'-chloro-3-(1,3-dioxan-2-yl)-4'-nitropropiophenone, and how can reaction yields be optimized?

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and protection/deprotection strategies. For example, similar nitropropiophenone derivatives are synthesized by reacting intermediates like 3-(1,3-dioxan-2-yl)propiophenone with chlorinating agents (e.g., SOCl₂) followed by nitration. Column chromatography using cyclohexane-EtOAc gradients with NH₄OH additives can purify intermediates, though yields may vary (40% in some cases) . Optimization involves adjusting stoichiometry, solvent systems (e.g., CH₃CN-H₂O), and reaction times.

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups and confirms substitution patterns (e.g., chloro, nitro, dioxane rings).
  • HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) monitors purity.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₄H₁₅ClNO₅).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related nitropropiophenones .

Q. How should researchers handle hazardous byproducts generated during synthesis?

Chlorinated and nitro-containing waste must be segregated and neutralized (e.g., with aqueous NaHCO₃) before disposal via certified waste management services. Avoid direct exposure to solvents like EtOAc or Et₂O .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example, the electron-withdrawing nitro group at the 4'-position activates the chloro substituent at 2' for nucleophilic attack, favoring SNAr mechanisms. Solvent effects (e.g., dielectric constant of DMF vs. THF) can be incorporated using the Polarizable Continuum Model (PCM) .

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Contradictions may arise from dynamic processes (e.g., ring-flipping in the dioxane moiety) or crystallographic disorder. Variable-temperature NMR (VT-NMR) and 2D NOESY experiments differentiate conformational isomers. For crystallographic ambiguity, refine X-ray data with SHELXL and validate using R-factor convergence .

Q. What in vitro models are suitable for evaluating biological activity, given its structural similarity to CNS-active compounds?

Bupropion analogues with nitropropiophenone backbones are screened for dopamine/norepinephrine reuptake inhibition using:

  • Radioligand Binding Assays : Competition studies with [³H]-dopamine in synaptosomes.
  • Cell-Based Uptake Assays : HEK-293 cells transfected with human DAT/NET.
  • Microsomal Stability Tests : Assess metabolic liability (CYP450 isoforms) .

Q. What strategies improve solubility for pharmacokinetic studies without altering bioactivity?

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the dioxane ring.
  • Co-Crystallization : Use co-formers like succinic acid to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Chloro-3-(1,3-dioxan-2-yl)-4'-nitropropiophenone
Reactant of Route 2
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2'-Chloro-3-(1,3-dioxan-2-yl)-4'-nitropropiophenone

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